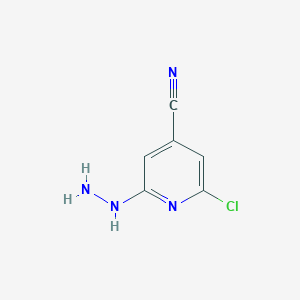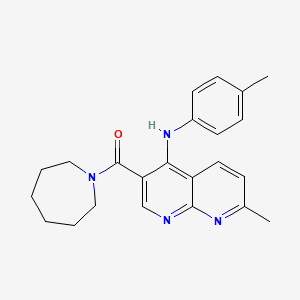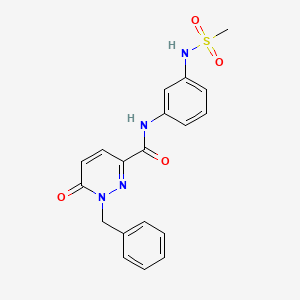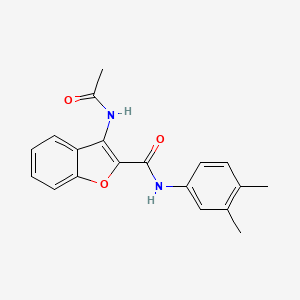![molecular formula C22H21N5O B2801523 N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1448128-73-1](/img/structure/B2801523.png)
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” is a compound that contains an imidazo[1,2-a]pyridine core . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds can also be synthesized using solid support catalysts such as Al2O3 and TiCl4 . Another method involves treating 2-aminopyridines with α-haloketones in polar organic solvents . A more efficient method, particularly considering today’s environmental concerns combined with economic aspects, is a microwave-assisted solvent and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines from different 2-aminopyridines with various α-bromoketones .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Experimental and Theoretical Studies on Functionalization Reactions : This paper discusses the synthesis and characterization of compounds related to the queried chemical structure. It includes a study on the mechanism of the reaction for producing such compounds, contributing to the understanding of their chemical behavior and potential applications in pharmaceuticals (Yıldırım, Kandemirli, & Demir, 2005).
Synthesis of Imidazo[1,2-a]Pyridine Carboxylic Acid Derivatives : This research presents the synthesis process of imidazo[1,2-a]pyridine carboxylic acid derivatives, a closely related compound, offering insights into the chemical properties and potential for further modification (Du Hui-r, 2014).
Antimicrobial and Antifungal Activities
Synthesis and Antimicrobial Activity : A study on pyrimidine derivatives, which are structurally related, showed antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Rathod & Solanki, 2018).
Antifungal Activity of Pyrazole-4-carboxamide Derivatives : Research on N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, closely related to the queried compound, demonstrated moderate antifungal activities. This indicates potential for developing antifungal pharmaceuticals (Wu et al., 2012).
Biochemical Impacts and Insecticidal Agents
- Biochemical impacts of Sulfonamide Thiazole Derivatives : A study on a novel series of biologically active heterocyclic compounds, including pyrazole and imidazo pyridine derivatives, investigated their potential as insecticidal agents. This research offers insights into the biochemical impacts of these compounds (Soliman et al., 2020).
Direcciones Futuras
Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . Future research could focus on developing more efficient methods for the synthesis of these compounds, particularly considering environmental concerns and economic aspects . Additionally, further exploration of the diverse bioactivity of these compounds could lead to the development of new therapeutic agents .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to interact with a variety of targets, including cyclin-dependent kinases (cdks), calcium channels, and gaba a receptors .
Mode of Action
For instance, they can inhibit the activity of CDKs, block calcium channels, or modulate GABA A receptors .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound may influence cell cycle regulation (via cdk inhibition), neuronal signaling (via calcium channel blocking and gaba a receptor modulation), and other processes .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may influence cell cycle progression, neuronal signaling, and other cellular processes .
Propiedades
IUPAC Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-16-20(14-24-27(16)18-7-3-2-4-8-18)22(28)26(17-10-11-17)15-19-13-23-21-9-5-6-12-25(19)21/h2-9,12-14,17H,10-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIRHWLNQNDUKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(CC3=CN=C4N3C=CC=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2801445.png)



![1-[(2-Chlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2801452.png)

![N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B2801455.png)

![2-{[(2S)-pyrrolidin-2-yl]formamido}acetic acid hydrochloride](/img/structure/B2801460.png)

![2,6-dichlorobenzyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2801462.png)
![N-({4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2801463.png)